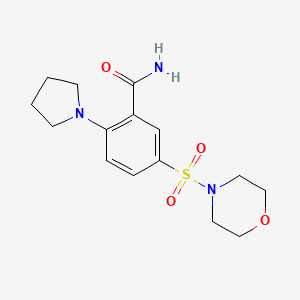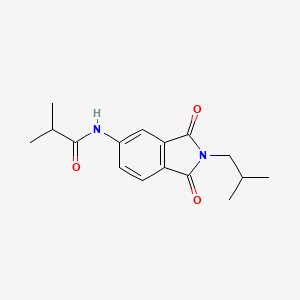![molecular formula C14H21ClN2O5 B4400010 4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)
4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride
Overview
Description
4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as NPEM HCl, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. NPEM HCl is a morpholine derivative that has been synthesized through a specific method, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride HCl is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. This compound HCl has been shown to bind to the sigma-1 receptor with high affinity and to modulate its function in various ways. For example, it has been shown to increase the release of calcium from the endoplasmic reticulum, which can lead to the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound HCl has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which can lead to the regulation of mood and behavior. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which can help protect cells from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride HCl in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the receptor's function and for developing new drugs that target the receptor. Additionally, this compound HCl has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments.
One of the main limitations of using this compound HCl in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner. Additionally, this compound HCl has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on 4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride HCl. One area of interest is the development of new drugs that target the sigma-1 receptor. This compound HCl has been shown to bind to the receptor with high affinity, making it a useful starting point for the development of new drugs. Additionally, further studies are needed to better understand the mechanism of action of this compound HCl and its effects on various cellular processes. Finally, studies are needed to determine the safety and efficacy of this compound HCl in humans, which could pave the way for its use as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride HCl has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and cell survival. This compound HCl has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.
This compound HCl has also been studied for its potential applications in the treatment of various diseases. For example, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. Additionally, it has been shown to have antitumor activity in various cancer cell lines.
properties
IUPAC Name |
4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5.ClH/c17-16(18)13-2-1-3-14(12-13)21-11-10-20-9-6-15-4-7-19-8-5-15;/h1-3,12H,4-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUDXKCNZIWZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4399934.png)
![2-{2-chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4399935.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride](/img/structure/B4399967.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)


![1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400022.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)